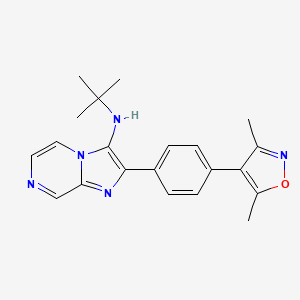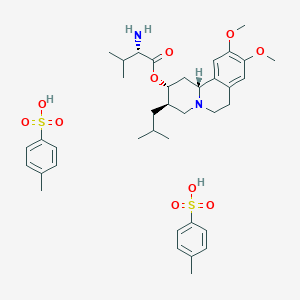
Valbenazine tosylate
Overview
Description
Valbenazine tosylate is a vesicular monoamine transporter 2 (VMAT2) inhibitor used primarily for the treatment of tardive dyskinesia and chorea associated with Huntington’s disease . It is a modified metabolite of tetrabenazine and was approved by the FDA in April 2017 under the brand name Ingrezza .
Mechanism of Action
Target of Action
Valbenazine tosylate, also known as Valbenazine ditosylate, primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a transporter that regulates the uptake of monoamines from the cytoplasm to the synaptic vesicle for storage and release .
Mode of Action
This compound acts as a VMAT2 inhibitor . Although the exact mechanism of action is still unknown, it is thought to be mediated through the reversible inhibition of VMAT2 . This inhibition reduces the release of dopamine, thereby alleviating involuntary movements and other symptoms related to tardive dyskinesia .
Biochemical Pathways
The inhibition of VMAT2 by this compound leads to a reduction in dopamine release . This action affects the dopamine pathway, a critical biochemical pathway in the brain that plays a significant role in motor control and reward .
Pharmacokinetics
This compound is extensively metabolized after oral administration. The metabolism involves hydrolysis of the valine ester to form the active metabolite, and oxidative metabolism , primarily by CYP3A4/5 , to form mono-oxidized valbenazine and other minor metabolites . The peak plasma concentrations of valbenazine are achieved within 30–60 minutes following oral administration .
Result of Action
The inhibition of VMAT2 by this compound results in a reduction of dopamine release . This leads to an alleviation of involuntary movements and other symptoms associated with tardive dyskinesia . The reduction in chorea severity was observed as early as 2 weeks after starting treatment with an initial dose of 40 mg .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, individuals who are poor CYP2D6 metabolizers or those taking inhibitors of the liver enzymes CYP2D6 or CYP3A4 may be at risk for significant QT prolongation .
Biochemical Analysis
Biochemical Properties
Valbenazine tosylate plays a significant role in biochemical reactions by inhibiting VMAT2 . VMAT2 is responsible for transporting neurotransmitters such as dopamine from the cytosol into vesicles in neuronal cells . By inhibiting VMAT2, this compound reduces the amount of dopamine available for release into the synapse, thereby modulating dopaminergic neurotransmission .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating dopaminergic signaling pathways . By reducing the amount of dopamine released into the synapse, this compound can alter cellular responses to dopamine, potentially affecting processes such as gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to VMAT2, leading to the inhibition of this transporter . This prevents the transport of monoamine neurotransmitters, such as dopamine, into synaptic vesicles. As a result, there is a decrease in the release of these neurotransmitters into the synapse, which can lead to changes in neuronal signaling .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, the reduction in chorea severity was observed as early as 2 weeks after starting treatment with an initial dose of 40 mg
Metabolic Pathways
This compound is extensively metabolized after oral administration. The metabolism involves hydrolysis of the valine ester to form the active metabolite ([+]-α-HTBZ) and oxidative metabolism, primarily by CYP3A4/5, to form mono-oxidized Valbenazine and other minor metabolites .
Transport and Distribution
Given its mechanism of action as a VMAT2 inhibitor, it is likely that it is transported into neurons where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role as a VMAT2 inhibitor, it is likely localized to the presynaptic terminals of neurons where VMAT2 is located
Preparation Methods
Valbenazine tosylate is synthesized through a series of chemical reactions involving the modification of tetrabenazine. The synthetic route typically involves the esterification of valbenazine with tosyl chloride to form this compound . Industrial production methods focus on optimizing yield and purity through controlled reaction conditions, including temperature, pH, and solvent selection .
Chemical Reactions Analysis
Valbenazine tosylate undergoes several types of chemical reactions:
Oxidation: Valbenazine is metabolized primarily by oxidative metabolism, involving enzymes such as CYP3A4/5.
Hydrolysis: The valine ester of valbenazine is hydrolyzed to form the active metabolite ([+]-α-HTBZ).
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include tosyl chloride for esterification and various oxidizing agents for metabolic reactions . The major products formed from these reactions include the active metabolite ([+]-α-HTBZ) and other minor metabolites .
Scientific Research Applications
Valbenazine tosylate has several scientific research applications:
Comparison with Similar Compounds
Valbenazine tosylate is often compared with other VMAT2 inhibitors, such as:
Tetrabenazine: The parent compound of valbenazine, used for similar indications but with a different safety and efficacy profile.
Deutetrabenazine: Another VMAT2 inhibitor with a longer half-life and potentially fewer side effects.
This compound is unique in its selective inhibition of VMAT2 and its favorable pharmacokinetic properties, making it a preferred choice for treating tardive dyskinesia and chorea .
Properties
IUPAC Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGKAGLZHGYAMW-TZYFFPFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026308 | |
| Record name | Valbenazine tosylate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639208-54-0 | |
| Record name | Valbenazine tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valbenazine tosylate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valbenazine tosylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Valbenazine tosylate and how does it relate to its use in treating tardive dyskinesia?
A1: this compound is a vesicular monoamine transporter 2 (VMAT2) inhibitor. [] While its exact mechanism in treating tardive dyskinesia is not fully understood, it's believed to work by reducing dopaminergic neurotransmission. Tardive dyskinesia is often associated with dopamine hypersensitivity in the basal ganglia. By inhibiting VMAT2, this compound limits dopamine packaging into synaptic vesicles, thus reducing its release and potentially mitigating the dyskinesia symptoms. []
Q2: Are there any analytical methods available to quantify this compound in pharmaceutical formulations?
A2: Yes, researchers have developed derivative spectrophotometric methods for the determination of this compound in both bulk form and pharmaceutical formulations. [] These methods offer a stability-indicating approach, meaning they can differentiate the drug from its degradation products, which is crucial for quality control and ensuring the medication's efficacy and safety. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)

![15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate](/img/structure/B611546.png)

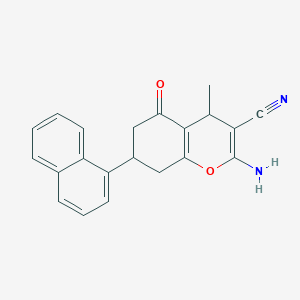

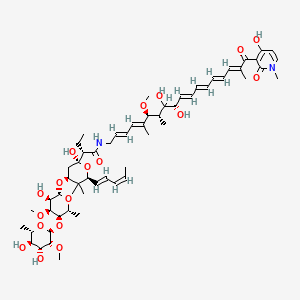


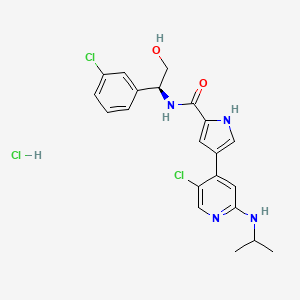
![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)
